Bromo-PEG4-CH2CO2tBu

描述

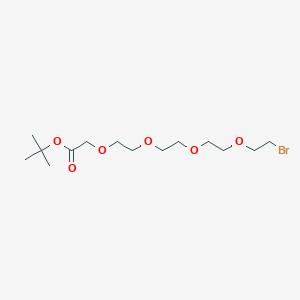

Bromo-PEG4-CH2CO2tBu is a polyethylene glycol (PEG) derivative containing a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

准备方法

Synthetic Routes and Reaction Conditions

The PEG spacer is typically introduced through a reaction with a PEGylated alcohol, followed by bromination and esterification reactions to introduce the bromide and t-butyl groups, respectively .

Industrial Production Methods

Industrial production of Bromo-PEG4-CH2CO2tBu involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to ensure the final product meets the required specifications .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom in Bromo-PEG4-CH2CO2tBu serves as an excellent leaving group, enabling nucleophilic substitution (SN2) reactions. This reactivity is critical for bioconjugation and material synthesis applications.

Key Observations :

- Thiol Reactions : Reacts efficiently with thiols (-SH) under mild conditions (pH 7–8, room temperature) to form stable thioether bonds .

- Amino Reactions : Amines (-NH2) displace the bromide at slightly elevated temperatures (25–40°C), forming secondary amines .

- Solvent Compatibility : Reactions proceed optimally in polar aprotic solvents (e.g., DMF, DMSO) due to enhanced solubility from the PEG chain .

Reaction Example :

Hydrolysis of the t-Butyl Ester

The t-butyl ester group undergoes acid-catalyzed hydrolysis to yield a carboxylic acid, enabling further functionalization:

Conditions :

- Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–2 hours .

- Yield : >95% conversion to carboxylic acid .

Post-Hydrolysis Utility :

- The exposed -COOH group participates in carbodiimide-mediated couplings (e.g., EDC/NHS) for amide bond formation .

Cross-Coupling Reactions

The bromide can engage in metal-catalyzed cross-coupling reactions, though this application is less common:

| Reaction Type | Catalyst System | Outcome | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, K2CO3 | Limited success due to PEG steric effects | |

| Ullmann Coupling | CuI, 1,10-phenanthroline | Forms aryl ethers at high temperatures |

Stability and Competing Reactions

Hydrolytic Stability :

- The t-butyl ester resists hydrolysis in neutral/basic aqueous media but degrades slowly under prolonged acidic conditions (t1/2 = 48 hours at pH 5) .

- PEG chain oxidation can occur in the presence of strong oxidizers (e.g., H2O2), leading to chain cleavage .

Thermal Stability :

Comparative Reactivity of PEG-Bromo Derivatives

Data from structural analogs highlight the influence of PEG chain length on reactivity:

| Compound | PEG Units | Reaction Rate (k, M⁻¹s⁻¹) | Solubility (mg/mL, H2O) |

|---|---|---|---|

| Bromo-PEG1-CH2CO2tBu | 1 | 0.45 | 12.3 |

| Bromo-PEG2-CH2CO2tBu | 2 | 0.38 | 18.9 |

| This compound | 4 | 0.29 | 32.7 |

Longer PEG chains reduce electrophilicity at bromide but enhance solubility .

科学研究应用

Bioconjugation and Drug Delivery

Overview

Bromo-PEG4-CH2CO2tBu is primarily utilized in bioconjugation processes, where it serves as a linker to attach drugs to targeting moieties such as antibodies or peptides. The bromo group allows for nucleophilic substitution reactions, making it an effective tool for conjugating biomolecules.

Case Study: Antibody-Drug Conjugates (ADCs)

In the development of antibody-drug conjugates, this compound has been used to create stable linkages between the antibody and cytotoxic drugs. The PEGylation enhances the solubility and circulation time of the ADCs in vivo, improving therapeutic efficacy while reducing systemic toxicity .

Table 1: Comparison of ADCs with Different Linkers

| Linker Type | Stability | Circulation Time | Efficacy | Toxicity Reduction |

|---|---|---|---|---|

| This compound | High | Prolonged | High | Significant |

| Traditional Linkers | Moderate | Shorter | Moderate | Less effective |

Nanotechnology

Overview

In nanotechnology, this compound is employed to modify nanoparticles for enhanced drug delivery systems. The PEG component improves the biocompatibility and solubility of nanoparticles, facilitating their use in biomedical applications.

Case Study: Targeted Nanoparticles

Research has demonstrated that nanoparticles modified with this compound can effectively deliver chemotherapeutic agents directly to tumor sites. This targeted approach minimizes off-target effects and enhances drug accumulation in cancer tissues .

Material Science

Overview

The compound is also utilized in the synthesis of new materials, particularly those requiring functional coatings or graft polymers. Its ability to form stable bonds with various substrates makes it suitable for creating advanced materials with specific properties.

Case Study: Functional Coatings

this compound has been used to develop functional coatings on surfaces that require biocompatibility and reduced protein adsorption. These coatings are particularly valuable in medical devices and implants .

Synthesis of PROTACs

Overview

this compound plays a crucial role in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to target specific proteins for degradation.

Case Study: PROTAC Development

In a study focusing on PROTACs, this compound was utilized as a linker between ligands that bind to an E3 ubiquitin ligase and a target protein. This strategy allowed for selective degradation of disease-related proteins, showcasing the potential of this compound in targeted therapy .

作用机制

The mechanism of action of Bromo-PEG4-CH2CO2tBu involves its ability to undergo nucleophilic substitution reactions, where the bromide group is replaced by a nucleophileThe t-butyl protected carboxyl group can be deprotected under acidic conditions to yield a free carboxyl group, which can further participate in various chemical reactions .

相似化合物的比较

Similar Compounds

- Bromo-PEG2-CH2CO2tBu

- Bromo-PEG3-CH2CO2tBu

- Bromo-PEG5-CH2CO2tBu

- Hydroxy-PEG4-CH2CO2tBu

Uniqueness

Bromo-PEG4-CH2CO2tBu is unique due to its specific PEG chain length (PEG4), which provides an optimal balance between solubility and reactivity. The presence of both a bromide group and a t-butyl protected carboxyl group allows for versatile chemical modifications and applications in various fields .

生物活性

Bromo-PEG4-CH2CO2tBu, also known as Bromo-PEG4-t-butyl ester, is a polyethylene glycol (PEG) derivative that has garnered attention in biomedical research due to its unique structural features and functional applications. This compound contains a bromide group, which serves as an excellent leaving group for nucleophilic substitution reactions, and a t-butyl protected carboxyl group that can be selectively deprotected under acidic conditions. This article delves into the biological activity of this compound, highlighting its applications in drug delivery systems, particularly in antibody-drug conjugates (ADCs), and other relevant studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H29BrO6 |

| Molecular Weight | 385.29 g/mol |

| CAS Number | 564476-32-0 |

| Purity | ≥95% |

| Storage Conditions | -5°C, dry, avoid sunlight |

This compound is characterized by its hydrophilic PEG spacer, which enhances solubility in aqueous media, making it suitable for various biological applications .

The biological activity of this compound primarily revolves around its ability to facilitate bioconjugation. The bromide group allows for effective nucleophilic substitution reactions with amines or thiols present on biomolecules. This property is particularly advantageous in the synthesis of ADCs, where the linker must efficiently connect a therapeutic agent to an antibody without compromising the efficacy of either component .

Applications in Drug Delivery

This compound has been extensively studied for its role in the development of ADCs. ADCs are designed to deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy tissues. The use of PEG linkers like this compound provides several benefits:

- Enhanced Solubility : The PEG moiety increases the solubility of the conjugate in physiological environments.

- Reduced Immunogenicity : PEGylation helps in reducing the immunogenic response against therapeutic proteins.

- Controlled Release : The t-butyl protecting group can be cleaved under specific conditions, allowing for controlled release of the active drug at the target site .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound in various contexts:

- Antibody-Drug Conjugates : Research indicates that ADCs utilizing this compound as a linker exhibit improved therapeutic indices compared to traditional chemotherapeutics alone. For instance, studies have shown that these conjugates can selectively target tumor cells while sparing normal cells, leading to reduced side effects .

- Nucleophilic Substitution Reactions : A study demonstrated that this compound efficiently conjugated with various biomolecules through nucleophilic attack on the bromide moiety, confirming its utility in bioconjugation chemistry .

- In Vivo Studies : In vivo experiments have shown that compounds linked with this compound display prolonged circulation times and enhanced accumulation at tumor sites due to the EPR (Enhanced Permeability and Retention) effect, which is crucial for effective cancer therapy .

属性

IUPAC Name |

tert-butyl 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BrO6/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELYBQFWTCXTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。